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Compound of Interest

Compound Name: (Z)-Akuammidine

Cat. No.: B15590302 Get Quote

An In-depth Technical Guide to (Z)-Akuammidine: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the monoterpenoid indole alkaloid, (Z)-
Akuammidine. It covers its core chemical structure, complex stereochemistry,

physicochemical properties, and the experimental methodologies used for its isolation and

characterization.

Core Chemical Identity
(Z)-Akuammidine is a naturally occurring indole alkaloid found in various plant species,

including Gelsemium elegans, Alstonia scholaris, and Picralima nitida[1][2]. It belongs to the

sarpagan and akuammiline class of alkaloids, which are known for their complex molecular

architectures and significant biological activities[3]. Its chemical identity is defined by a

pentacyclic ring system with an ethylidene substituent.

Key Identifiers:

IUPAC Name: methyl 15-ethylidene-13-(hydroxymethyl)-3,17-

diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate[1]

[4][5]

CAS Number: 113973-31-2[1][2][4][6]
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Molecular Formula: C₂₁H₂₄N₂O₃[1][2][4][6]

Synonyms: (19Z)-Rhazine[4][6]

Canonical SMILES: CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC[1]

[4]

InChI Key: RCEFXZXHYFOPIE-UHFFFAOYSA-N[1][4]

Chemical Structure and Stereochemistry
The structure of (Z)-Akuammidine is characterized by a rigid pentacyclic core. A key feature is

the ethylidene group at position C15, where the "(Z)" designation specifies the geometry of the

double bond, indicating that the higher priority substituents on each carbon of the double bond

are on the same side (zusammen in German). This is distinct from its (E)-isomer, often referred

to simply as Akuammidine or Rhazine[7].

The molecule possesses several chiral centers, leading to a specific three-dimensional

arrangement of its atoms. While the absolute configuration for (Z)-Akuammidine is not

explicitly defined in the provided search results with R/S notation, the absolute configuration of

the related alkaloid akuammicine has been confirmed by X-ray crystallography as S at

positions 3 and 15, and R at position 7[8]. The determination of absolute configuration for

complex molecules like (Z)-Akuammidine typically requires advanced techniques such as X-

ray crystallography or specific NMR methods[9][10].

The biosynthesis of these alkaloids involves complex enzymatic steps that control the

stereochemical outcomes. Sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHS)

catalyze the oxidative cyclization of geissoschizine to form the core structures[3][11][12][13].

SBEs can produce both the 16S epimer (akuammidine aldehyde) and the 16R epimer

(polyneuridine aldehyde), which are precursors to (Z)-Akuammidine and related alkaloids.

This enzymatic control is crucial for the stereochemical diversity observed in nature[3][11][12]

[13][14].
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Fig. 1: Biosynthetic relationship of Akuammidine isomers and their precursors.

Quantitative Data
The following tables summarize key quantitative data for (Z)-Akuammidine.

Table 1: Physicochemical Properties

Property Value Source(s)

Molecular Weight 352.4 g/mol [1][2][6]

Exact Mass 352.17869263 Da [1][5]

Melting Point 240-242 °C [4][6]

Boiling Point (Predicted) 513.0 ± 50.0 °C [4][6]

Density (Predicted) 1.34 ± 0.1 g/cm³ [4][6]

pKa (Predicted) 14.79 ± 0.10 [6]

XLogP3 1.5 [1]

Topological Polar Surface Area 65.6 Å² [1][4]

Table 2: Spectroscopic Data Summary
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While a complete dataset of spectral assignments for (Z)-Akuammidine is not available in the

provided results, the characterization of this and related alkaloids relies on standard

spectroscopic techniques. Detailed NMR spectra (¹H, ¹³C, HSQC, HMBC, NOESY, COSY) for

related akuammidine compounds can be found in specialized literature[11][12].

Technique Purpose in Structural Elucidation

¹H NMR

Determines the number and type of protons,

their chemical environment, and coupling

patterns. For the related compound akuammine,

aromatic protons are observed at δ 7.35–7.45

ppm[15].

¹³C NMR

Identifies the number of unique carbon atoms

and their types (e.g., C=O, C=C, CH, CH₂,

CH₃). For the related compound akuammicine,

signals include C=O at δ 167.2 ppm and

aromatic carbons between δ 110-143 ppm[8].

2D NMR (COSY, HSQC, HMBC)

Establishes the connectivity between protons

and carbons, allowing for the assembly of the

molecular skeleton.

NOESY/ROESY

Provides information about the spatial proximity

of atoms, which is crucial for determining the

relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

Accurately determines the elemental

composition from the exact mass, confirming the

molecular formula[16].

MS/MS

Provides fragmentation patterns that help

identify structural motifs. For akuammidine, a

characteristic transition is m/z 353 > 166[11]

[12].

Table 3: Crystallographic Data for a Related Alkaloid (Akuammicine)
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No specific crystallographic data for (Z)-Akuammidine was found. However, the data for the

related indole alkaloid Akuammicine (C₂₀H₂₂N₂O₂) illustrates the type of information obtained

from single-crystal X-ray diffraction, which provides the definitive proof of structure and

absolute configuration in the solid state[8].

Parameter Value for Akuammicine

Crystal System Triclinic

Space Group P1

Z 2

a (Å) 8.1255 (3)

b (Å) 10.2281 (4)

c (Å) 10.3235 (4)

α (°) 90.589 (3)

β (°) 98.711 (3)

γ (°) 94.548 (7)

Volume (Å³) 812.33 (11)

Source:[8]

Experimental Protocols
Isolation and Purification
The isolation of (Z)-Akuammidine from natural sources is a multi-step process designed to

separate it from a complex mixture of other alkaloids and plant metabolites.

Extraction: The dried and powdered plant material (e.g., seeds, roots) is typically subjected

to extraction with an organic solvent like methanol or an acid-alcohol mixture[2][15].

Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous layer and

an organic layer to separate basic alkaloids from neutral and acidic components. The
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alkaloids are then recovered by basifying the aqueous layer and re-extracting with an

organic solvent.

Chromatography:

Cationic Exchange Chromatography: The crude alkaloid mixture can be loaded onto a

cationic exchange resin (e.g., Dowex 50WX4). Impurities are washed away, and the bound

alkaloids are subsequently eluted using an alkaline solution (e.g., NH₄OH)[15].

Silica Gel/Aluminum Oxide Chromatography: Column chromatography is used for further

separation based on polarity[15].

Preparative HPLC: Final purification to obtain high-purity (Z)-Akuammidine (>95%) is

often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC)

on a C18 column with a suitable solvent gradient (e.g., acetonitrile/water)[16]. Purity is

confirmed by analytical HPLC[16].

Structural Elucidation Workflow
Determining the complex structure and stereochemistry of (Z)-Akuammidine involves a

combination of modern spectroscopic techniques.
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Fig. 2: Experimental workflow for the isolation and structural elucidation of (Z)-Akuammidine.
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Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is used to

obtain the exact mass of the purified compound, which allows for the unambiguous

determination of its molecular formula (C₂₁H₂₄N₂O₃)[16].

2D Structure Determination: A suite of NMR experiments is conducted. ¹H and ¹³C NMR

provide the initial census of protons and carbons. 2D NMR techniques like COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are then used to piece together the molecular

skeleton by establishing C-H and C-C connectivities through bonds[17].

Stereochemistry Determination: NOESY (Nuclear Overhauser Effect Spectroscopy) or

ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are performed to

determine the relative stereochemistry. These experiments identify protons that are close in

space, allowing for the assignment of the 3D arrangement of atoms and substituents[17].

Absolute Configuration: The definitive assignment of the absolute configuration requires

either X-ray crystallography of a suitable single crystal or partial synthesis from a starting

material of known absolute configuration, such as the transformation of ajmaline into related

alkaloids[8][18].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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